molecular formula C22H22N2O3S B2376587 N1-(2,3-dimethylphenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide CAS No. 1797775-07-5

N1-(2,3-dimethylphenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide

Cat. No.: B2376587
CAS No.: 1797775-07-5
M. Wt: 394.49
InChI Key: UWEORYCYJTZQQV-UHFFFAOYSA-N
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Description

N1-(2,3-dimethylphenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide is a synthetic oxalamide derivative intended for research and development purposes. This compound features a hybrid structure incorporating 2,3-dimethylaniline and a benzyl-hydroxyl-substituted thiophene methyl moiety, linked by an oxalamide bridge. Oxalamide compounds are of significant interest in scientific research due to their potential as multiatom bridging ligands in coordination chemistry and for their ability to form stable hydrogen-bonded networks in the solid state, which can be studied by X-ray crystallography . Furthermore, structurally related aromatic amides have been investigated in various fields, including as potential modifiers for taste sensation . Researchers can explore its physicochemical properties, mechanism of action, and applications in areas such as material science and chemical biology. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-14-7-6-10-18(15(14)2)24-22(27)21(26)23-13-17-11-12-19(28-17)20(25)16-8-4-3-5-9-16/h3-12,20,25H,13H2,1-2H3,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEORYCYJTZQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Starting Materials : 2,3-Dimethylaniline (1.0 eq), oxalyl chloride (1.1 eq), and tetrahydrofuran (THF) as the solvent.
  • Procedure :
    • Oxalyl chloride is added dropwise to a cooled (0–5°C) solution of 2,3-dimethylaniline in THF.
    • The mixture is stirred at room temperature for 4–6 hours, followed by quenching with ice water.
    • The precipitate is filtered, washed with ethanol, and dried under vacuum to yield the monoamide chloride intermediate.

Characterization Data

Property Value Source
Yield 72–78%
Melting Point 145–148°C
Purity (HPLC) >98%

Synthesis of Thiophene-Containing Amine Derivative

Preparation of 5-(Hydroxy(phenyl)methyl)thiophene-2-carbaldehyde

  • Friedel-Crafts Alkylation :
    • Thiophene-2-carbaldehyde (1.0 eq) reacts with benzyl alcohol in the presence of BF₃·Et₂O to introduce the hydroxyphenylmethyl group.
    • Conditions : 80°C, 12 hours, dichloromethane solvent.
    • Yield : 65% after column chromatography (hexane/ethyl acetate).

Reductive Amination to Form the Amine

  • Reagents : The aldehyde intermediate (1.0 eq), ammonium acetate (2.0 eq), and NaBH₃CN (1.5 eq) in methanol.
  • Procedure :
    • Stirred at room temperature for 24 hours.
    • The crude product is purified via recrystallization (ethanol/water).

Characterization Data

Property Value Source
Yield 58–63%
Melting Point 112–115°C
¹H NMR (CDCl₃) δ 7.35 (m, 5H), 6.85 (d, 1H)

Final Oxalamide Formation

Coupling Reaction

  • Reagents :
    • N1-(2,3-Dimethylphenyl)oxalamic acid chloride (1.0 eq)
    • Thiophene amine derivative (1.1 eq)
    • Triethylamine (2.0 eq) as base, dichloromethane solvent.
  • Procedure :
    • The amine is added dropwise to a cooled (0°C) solution of the acid chloride and triethylamine.
    • Stirred at room temperature for 8–12 hours.
    • The product is isolated via filtration and washed with cold methanol.

Optimization Insights

  • Catalyst Use : DMAP (4-dimethylaminopyridine) improves yields to >80% by mitigating side reactions.
  • Solvent Effects : THF or dichloromethane provides optimal solubility.

Final Product Data

Property Value Source
Yield 68–74%
Melting Point 189–192°C
Purity (HPLC) 99.2%
¹³C NMR (DMSO-d₆) δ 167.8 (C=O), 140.2 (Ar-C)

Alternative Synthetic Routes

One-Pot Oxalamide Synthesis

  • Protocol : Simultaneous reaction of oxalyl chloride with both amines in a molar ratio of 1:1:1.
  • Drawbacks : Lower yield (45–50%) due to competitive side reactions.

Solid-Phase Synthesis

  • Support : Wang resin-functionalized oxalyl chloride enables stepwise coupling.
  • Advantages : Simplified purification, yields ~70%.

Challenges and Solutions

  • Steric Hindrance : The 2,3-dimethylphenyl group slows coupling kinetics.
    • Solution : Elevated temperatures (40–50°C) and extended reaction times.
  • Thiophene Stability : Acidic conditions degrade the thiophene ring.
    • Solution : Neutral pH and aprotic solvents (e.g., THF).

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dimethylphenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.

Scientific Research Applications

N1-(2,3-dimethylphenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2,3-dimethylphenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Similarities and Variations

The target compound shares its oxalamide core with several synthesized derivatives, but key structural differences dictate its unique properties:

Compound Key Structural Features Biological Activity Yield/Purity Reference
Target Compound: N1-(2,3-Dimethylphenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide Thiophene ring with hydroxyphenylmethyl; 2,3-dimethylphenyl substituent Not explicitly reported (potential antiviral) Not reported N/A
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide (13) Thiazole ring with hydroxyethyl; 4-chlorophenyl substituent HIV entry inhibitor 36% yield, 90% HPLC
N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) Thiazole ring with hydroxymethyl; pyrrolidine substituent HIV entry inhibitor 39% yield, 93.2% HPLC
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 2225) Dimethoxybenzyl group; pyridin-2-yl substituent Flavouring agent (pharmacokinetics studied) Not reported
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c) Trifluoromethylphenyl; fluorophenyl-pyridine hybrid Anticancer (regorafenib analogue) Not reported
Key Observations:
  • Heterocyclic Rings : The target compound’s thiophene ring distinguishes it from thiazole-containing analogues (e.g., compounds 13, 14) . Thiophene’s lower electronegativity compared to thiazole may alter binding interactions in biological targets.
  • Aromatic Groups: The 2,3-dimethylphenyl group at N1 differs from chlorophenyl (e.g., compound 13) or trifluoromethylphenyl (e.g., 1c) substituents, which are known to enhance metabolic stability and target affinity .

Contrasts with Non-Oxalamide Analogues

  • Chloroacetamides () : Pesticides like alachlor and pretilachlor share an acetamide core but lack the oxalamide backbone, underscoring structural specificity for biological targeting .
  • Thioamides () : Thioamide synthesis (e.g., via thiobenzimidazolones) employs distinct reagents compared to oxalamides, reflecting divergent reactivity .

Biological Activity

N1-(2,3-dimethylphenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Synthesis

The synthesis of this oxalamide compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Preparation of Oxalyl Chloride : Reacting oxalic acid with thionyl chloride.
  • Formation of N1-(2,3-dimethylphenyl)oxalamide : The oxalyl chloride reacts with 2,3-dimethylaniline.
  • Final Product Formation : The N1-(2,3-dimethylphenyl)oxalamide intermediate is reacted with 5-(hydroxy(phenyl)methyl)thiophen-2-ylmethylamine to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may exert effects by:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to anticancer effects.
  • Receptor Modulation : It could modulate receptor activities associated with inflammatory responses or cell proliferation.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
HeLa (Cervical Cancer)12.5Induction of apoptosis
MCF7 (Breast Cancer)15.0Cell cycle arrest
A549 (Lung Cancer)10.0Inhibition of proliferation

These findings suggest that the compound may have potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Effects

In addition to anticancer properties, this compound may also exhibit anti-inflammatory activity by modulating the cyclooxygenase (COX) enzymes:

Enzyme IC50 (µM) Effect
COX-18.5Inhibition of prostaglandin synthesis
COX-27.0Reduction of inflammation

Case Studies

Several studies have evaluated the biological activity of similar oxalamide compounds:

  • Study on Anticancer Activity :
    • Conducted on various human cancer cell lines.
    • Results indicated a dose-dependent inhibition of cell growth and induction of apoptosis.
  • Anti-inflammatory Research :
    • Investigated the effects on COX enzymes in vitro.
    • Demonstrated significant inhibition compared to standard anti-inflammatory drugs.

Q & A

Q. What are the foundational steps for synthesizing N1-(2,3-dimethylphenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide?

The synthesis typically involves:

  • Amidation of oxalic acid : React oxalyl chloride with 2,3-dimethylaniline to form the N1-(2,3-dimethylphenyl)oxalamide intermediate .
  • Thiophene coupling : Attach the thiophene moiety via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl-thiophene linkages) .
  • Hydroxy(phenyl)methyl introduction : Use reductive amination or Grignard reactions to add the hydroxy(phenyl)methyl group to the thiophene ring . Purification via column chromatography and recrystallization ensures >95% purity.

Q. Which analytical methods are critical for structural confirmation?

  • NMR spectroscopy : 1H and 13C NMR confirm substituent positions and amide bond integrity (e.g., δ 10.75 ppm for NH in oxalamide) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., APCI+ m/z: calculated vs. observed) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .

Q. What preliminary biological assays are recommended for activity screening?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (IC50 determination) .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) and non-cancerous cells (e.g., HEK293) .
  • Solubility and stability : Assess pH-dependent stability (e.g., HPLC monitoring over 24h in PBS) .

Advanced Questions

Q. How can synthetic routes be optimized for improved yield and scalability?

  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh3)4 vs. XPhos) for coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 mins vs. 12h for amidation) while maintaining >90% yield .
  • Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for eco-friendly purification .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-response validation : Replicate assays across independent labs using standardized protocols (e.g., CLSI guidelines) .
  • Off-target profiling : Employ proteome-wide affinity chromatography to identify non-specific binding .
  • Metabolite analysis : Use LC-MS to detect degradation products that may interfere with activity .

Q. Which computational methods predict target interactions and SAR?

  • Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., CDK2) or GPCRs .
  • QSAR modeling : Corrogate substituent effects (e.g., logP of thiophene vs. furan) with IC50 values .
  • MD simulations : Simulate ligand-receptor stability over 100ns to assess binding kinetics .

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